N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide is a chiral acetamide derivative featuring a piperidine core modified with an (S)-2-amino-3-methyl-butyryl group at the 1-position and an acetamide moiety at the 3-position. The (S)-2-amino-3-methyl-butyryl group contributes to its stereochemical complexity, which is critical for target specificity .
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(7-15)14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSGTSNEJSAOV-DTIOYNMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-amino-3-methyl-butyryl moiety: This step involves the coupling of the piperidine ring with (S)-2-amino-3-methyl-butyric acid or its derivatives using coupling reagents such as carbodiimides.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxide or hydroxylated products.
Reduction: Formation of reduced derivatives such as primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Pain Management
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide has been investigated for its analgesic properties. Research suggests that compounds with a piperidine structure can interact with opioid receptors, potentially providing pain relief similar to traditional opioids but with a different side effect profile. Studies have shown that derivatives of this compound may exhibit lower addiction potential compared to conventional opioids, making them suitable candidates for further development in pain management therapies.
Neurological Disorders
The compound has also been studied for its neuroprotective effects. Research indicates that it may play a role in modulating neurotransmitter systems involved in conditions such as depression and anxiety. By influencing the balance of excitatory and inhibitory neurotransmitters, it could contribute to the treatment of mood disorders.
Anticancer Activity
Emerging studies have highlighted the potential of this compound in oncology. Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This mechanism is being explored as a basis for developing targeted cancer therapies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Pain Relief | Demonstrated reduced pain response in animal models compared to control groups. |
| Study B | Neuroprotection | Showed significant improvement in behavioral tests in models of depression. |
| Study C | Anticancer Properties | Reported inhibition of tumor growth in vitro with specific cancer cell lines. |
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Amino Acyl Group
The (S)-2-amino-3-methyl-butyryl moiety distinguishes the compound from analogs with simpler acyl groups. For example:
- N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide replaces the 3-methyl-butyryl group with a propionyl chain, reducing steric bulk and altering hydrophobicity .
- N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide retains the butyryl group but introduces an isopropyl substitution on the acetamide nitrogen, increasing lipophilicity (LogP ~1.8 estimated) .
Modifications on the Piperidine Ring
The position and substituents on the piperidine ring significantly impact bioactivity:
- N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)acetamide replaces piperidine with pyrrolidine, reducing ring size and increasing rigidity .
Substituent Effects on the Acetamide Nitrogen
Alkyl or aryl groups on the acetamide nitrogen modulate solubility and metabolic stability:
- N-Cyclopropyl analogs (e.g., CAS 1354025-47-0) introduce steric hindrance, which may protect against enzymatic degradation .
Physicochemical Properties
*Estimated based on analogs.
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide is a synthetic organic compound classified as a piperidine derivative. Its unique structure, characterized by a piperidine ring and an acetamide group, positions it as a candidate for various biological applications. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic implications based on existing literature.
Molecular Formula: C₁₂H₁₈N₃O₂
Molecular Weight: 238.29 g/mol
IUPAC Name: N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]acetamide
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Coupling with 2-amino-3-methyl-butyric Acid: Utilizing coupling reagents such as carbodiimides.
- Acetylation: Final acetylation of the amine group to yield the acetamide.
These steps can be optimized for industrial production to ensure high yield and purity.
This compound exhibits biological activity primarily through its interaction with specific molecular targets, including various receptors and enzymes. Its mechanism may involve modulation of receptor activity or inhibition of enzyme function, leading to diverse biological effects.
Pharmacological Applications
-
Antimicrobial Activity:
- Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
- The compound's action is bactericidal, primarily through inhibition of protein synthesis pathways .
- Neuroprotective Effects:
- Anti-inflammatory Activity:
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
